Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- is a complex organic compound that features a unique combination of functional groups, including an amide, an amino group, a furan ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- typically involves the reaction of 2-furoic acid with thioamides under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized to ensure the highest possible yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced industrial equipment can help in scaling up the production while maintaining the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and furan groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted amides and thiazoles .
Scientific Research Applications
Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- include:
- N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide
- N-(2,5-dihydro-5-oxo-2-furanyl)acetamide
- N-(5-(4-thiazolyl)-2-furanyl)acetamide
Uniqueness
What sets Acetamide, N-[2-amino-4-(2-furanyl)-5-thiazolyl]- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both furan and thiazole rings in the same molecule provides a unique platform for various chemical reactions and biological interactions.
Properties
CAS No. |
889768-56-3 |
---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C9H9N3O2S/c1-5(13)11-8-7(12-9(10)15-8)6-3-2-4-14-6/h2-4H,1H3,(H2,10,12)(H,11,13) |
InChI Key |
KGSIDZNQGNZDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.